3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent . The reaction conditions often include mild temperatures and the presence of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized triazolopyridine derivatives .
Scientific Research Applications
3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antifungal and insecticidal agent.
Medicine: Explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development .
Biological Activity
3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the third position and a chlorine atom at the eighth position of the triazole ring, which may enhance its pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.
- Molecular Formula : C6H3BrClN3
- Molecular Weight : 232.46 g/mol
- CAS Number : 1781790-26-8
Anticancer Properties
Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibit significant anticancer activity. Notably, compounds within this family have been studied for their ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor immune evasion. The presence of electron-withdrawing groups such as bromine and chlorine enhances the compound's efficacy against various cancer cell lines.
A study reported that compounds related to this compound demonstrated a dose-dependent increase in reactive oxygen species (ROS) levels and induced early apoptosis in cancer cells (BGC-823) at IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU) .
Molecular docking studies suggest that this compound can effectively bind to target proteins involved in cancer progression. The binding affinity and interaction with DNA have been characterized using UV/Vis spectroscopy and circular dichroism (CD) spectroscopy, indicating groove binding and partial intercalation with DNA .
Comparative Biological Activity Table
Compound Name | IC50 (μM) | Mechanism of Action | Notes |
---|---|---|---|
This compound | <15 | Induces apoptosis via ROS increase | Effective against BGC-823 cells |
5-Fluorouracil (5-FU) | 15.18 | Antimetabolite | Standard chemotherapy agent |
Other Derivatives | Varies | Varies by structure | Structural modifications alter activity |
Study on Antitumor Activity
In one study focusing on the antitumor activity of various derivatives of [1,2,4]triazolo[4,3-a]pyridine, compounds with bromine substitutions exhibited superior activity against several cancer cell lines compared to their unsubstituted counterparts. Specifically, compound 10a , which includes a bromine atom at the third position similar to our compound of interest, showed an IC50 value of 9.00 μM against BGC-823 cells .
Apoptosis Induction
Further investigations revealed that the introduction of electron-withdrawing groups significantly enhanced the apoptotic effects on cancer cells. The morphological changes observed in treated cells included nuclear fragmentation and chromatin condensation indicative of early apoptosis .
Properties
Molecular Formula |
C6H3BrClN3 |
---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
3-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3BrClN3/c7-6-10-9-5-4(8)2-1-3-11(5)6/h1-3H |
InChI Key |
PPHJVIPBYNUVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2Br)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.